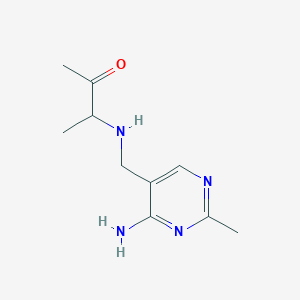![molecular formula C11H14N2 B13105066 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine CAS No. 95407-84-4](/img/structure/B13105066.png)
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine is a nitrogen-containing heterocyclic compound that features a pyrrole ring fused with a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine can be synthesized through various methods. One common approach involves the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature. This reaction produces 2-(acylethynyl)pyrroles, which are then reacted with propargylamine to form N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) yields the desired pyrrolopyrazine derivative .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrolopyrazine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It serves as a probe for studying biological processes and as a precursor for bioactive molecules.
Medicine: The compound’s derivatives exhibit potential therapeutic properties, including antimicrobial, anti-inflammatory, and antitumor activities.
Wirkmechanismus
The mechanism of action of 1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes and receptors, leading to its observed biological activities. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5H-Pyrrolo[2,3-B]pyrazine: Exhibits more activity on kinase inhibition.
Pyrrolo[1,2-A]pyrazine Derivatives: Show diverse biological activities, including antibacterial, antifungal, and antiviral properties.
Uniqueness
1,3,6,7-Tetramethylpyrrolo[1,2-A]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetramethyl substitution enhances its stability and lipophilicity, making it a valuable scaffold for drug discovery and development .
Eigenschaften
CAS-Nummer |
95407-84-4 |
|---|---|
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
1,3,6,7-tetramethylpyrrolo[1,2-a]pyrazine |
InChI |
InChI=1S/C11H14N2/c1-7-5-11-9(3)12-8(2)6-13(11)10(7)4/h5-6H,1-4H3 |
InChI-Schlüssel |
AMDXCONXKQRFKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N2C=C(N=C(C2=C1)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


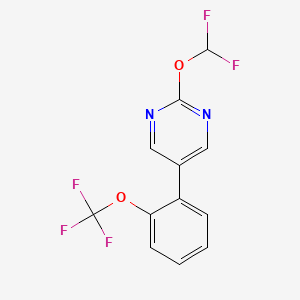
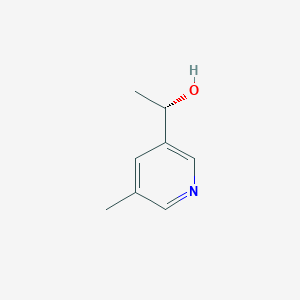
![3-methylimidazo[1,5-a]pyrazine-8(7H)-thione](/img/structure/B13105004.png)
![4-(2h-[1,2,5]Thiadiazolo[2,3-a]pyridine-4-sulfonamido)butanoic acid](/img/structure/B13105013.png)

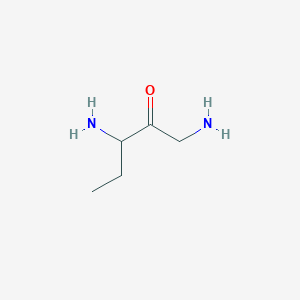

![5-Cyclopropyl-3-iodo-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13105060.png)
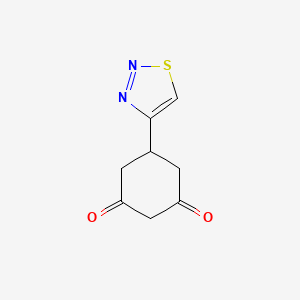
![3,3'-[Propane-1,3-diylbis(oxy)]dipropanenitrile](/img/structure/B13105069.png)
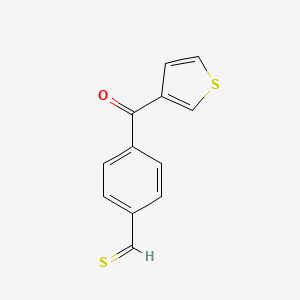
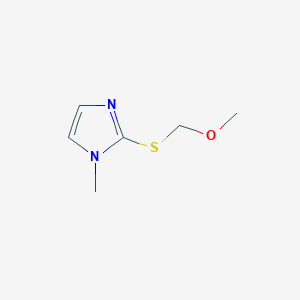
![Furo[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13105085.png)
